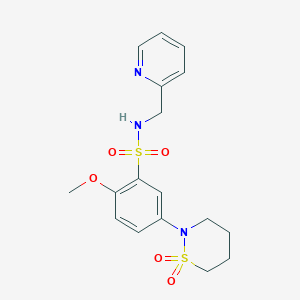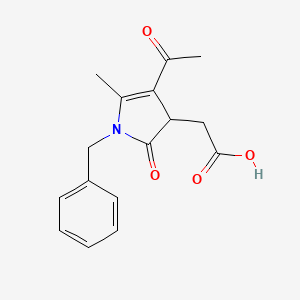
2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol, also known as TFPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFPQ is a versatile compound that is widely used in the field of biochemistry and pharmacology due to its unique chemical properties.
Mechanism of Action
2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol is a fluorescent probe that interacts with biological molecules by binding to specific sites on the molecule. The binding of this compound to the molecule results in a change in the fluorescence intensity, which can be used to monitor the interaction between the probe and the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is a non-toxic compound that does not interfere with normal cellular processes. This compound has been used in various in vitro and in vivo studies to monitor the activity of biological molecules without affecting the normal function of the cells or tissues.
Advantages and Limitations for Lab Experiments
The use of 2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol in scientific research has several advantages. This compound is a highly sensitive probe that can detect low concentrations of biological molecules. This compound is also a versatile probe that can be used to study a wide range of biological molecules. However, the use of this compound in scientific research has some limitations. This compound is a relatively expensive probe that requires specialized equipment for detection. This compound is also a hydrophobic compound that requires the use of organic solvents for its preparation and use.
Future Directions
The use of 2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol in scientific research is an area of active investigation, and several future directions are currently being explored. One area of research involves the development of new this compound derivatives that have improved sensitivity and selectivity for specific biological molecules. Another area of research involves the use of this compound in the development of new diagnostic and therapeutic agents for various diseases. Additionally, the use of this compound in the study of cellular signaling pathways and disease mechanisms is an area of active investigation.
Synthesis Methods
The synthesis of 2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol involves a multi-step process that requires the use of various reagents and catalysts. The most common method of synthesizing this compound involves the reaction of 6-chloroquinoline with pentafluorobenzene in the presence of a palladium catalyst. The resulting intermediate is then reduced with lithium aluminum hydride to produce this compound.
Scientific Research Applications
2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol has been extensively used in scientific research due to its ability to interact with various biological molecules, such as proteins and enzymes. This compound is commonly used as a fluorescent probe to study protein-ligand interactions, protein-protein interactions, and enzyme kinetics. This compound has also been used to study the structure and function of various ion channels and receptors.
properties
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)-1-quinolin-6-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F8NO/c18-11-10(12(19)14(21)15(22)13(11)20)16(27,17(23,24)25)8-3-4-9-7(6-8)2-1-5-26-9/h1-6,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIQKVOJNSGRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C3=C(C(=C(C(=C3F)F)F)F)F)(C(F)(F)F)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F8NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5012827.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5012833.png)
methyl]-3-hydroxynaphthoquinone](/img/structure/B5012843.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5012844.png)

![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)


![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)

![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)

![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)